

A Comparative Spectroscopic Guide to 4-Pentylaniline and Related Alkyl-Anilines

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Compound of Interest

Compound Name: 4-Pentylaniline

Cat. No.: B1581728

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This guide provides a comparative analysis of the spectral properties of **4-pentylaniline** and a series of structurally related p-alkyl-substituted anilines, including aniline, 4-methylaniline, 4-ethylaniline, 4-propylaniline, and 4-butaniline. The data presented is sourced from publicly available spectral databases and is intended to serve as a valuable resource for substance identification, characterization, and method development.

Spectroscopic Data Comparison

The following tables summarize the key spectral data for **4-pentylaniline** and its related compounds across various analytical techniques.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ , ppm) for **4-Pentylaniline** and Related Compounds.

Compound	Ar-H (ortho to NH2)	Ar-H (meta to NH2)	NH2	Alkyl Chain Protons	Solvent
Aniline	6.78 (d)	7.18 (t)	3.75 (s)	-	CDCl3
4-Methylaniline	6.63 (d)	6.95 (d)	3.54 (s)	2.23 (s, CH3)	CDCl3
4-Ethylaniline	6.64 (d)	6.98 (d)	3.55 (s)	2.53 (q, CH2), 1.19 (t, CH3)	CDCl3
4-Propylaniline	6.64 (d)	6.98 (d)	3.55 (s)	2.47 (t, α -CH2), 1.60 (m, β -CH2), 0.92 (t, CH3)	CDCl3
4-Butylaniline	6.64 (d)	6.98 (d)	3.55 (s)	2.50 (t, α -CH2), 1.56 (m, β -CH2), 1.33 (m, γ -CH2), 0.92 (t, CH3)	CDCl3
4-Pentylaniline	6.64 (d)	6.98 (d)	3.55 (s)	2.50 (t, α -CH2), 1.57 (m, β -CH2), 1.31 (m, γ,δ -CH2), 0.89 (t, CH3)	CDCl3

Note: Chemical shifts are approximate and can vary based on solvent and concentration.
d=doublet, t=triplet, q=quartet, m=multiplet, s=singlet.

13C NMR Spectral Data

Table 2: 13C NMR Chemical Shifts (δ , ppm) for **4-Pentylaniline** and Related Compounds.

Compound	C-1 (C-NH ₂)	C-2, C-6	C-3, C-5	C-4 (C-Alkyl)	Alkyl Chain Carbons	Solvent
Aniline	146.7	115.2	129.3	118.6	-	CDCl ₃
4-Methylaniline	144.5	115.3	129.8	129.0	20.4 (CH ₃)	CDCl ₃
4-Ethylaniline	144.9	115.2	128.8	135.6	28.0, 16.0	CDCl ₃
4-Propylaniline	144.8	115.1	128.9	134.0	37.2, 24.9, 13.8	CDCl ₃
4-Butylaniline	144.8	115.1	128.9	134.3	34.9, 34.0, 22.4, 13.9	CDCl ₃
4-Pentylaniline	144.8	115.1	128.9	134.4	35.2, 31.6, 31.2, 22.6, 14.0	CDCl ₃

Infrared (IR) Spectral Data

Table 3: Key IR Absorption Bands (cm⁻¹) for **4-Pentylaniline** and Related Compounds.

Compound	N-H Stretch	C-H Aromatic Stretch	C=C Aromatic Stretch	C-N Stretch	C-H Alkyl Stretch
Aniline	3433, 3356	~3050	~1620, 1500	~1278	-
4-Methylaniline	3425, 3345	~3025	~1620, 1515	~1265	2920, 2860
4-Ethylaniline	3428, 3348	~3020	~1620, 1515	~1260	2960, 2870
4-Propylaniline	3430, 3350	~3020	~1620, 1515	~1260	2955, 2870
4-Butylaniline	3430, 3350	~3020	~1620, 1515	~1260	2955, 2870
4-Pentylaniline	3430, 3350	~3020	~1620, 1515	~1260	2955, 2870

Note: IR peak positions are approximate. The N-H stretch for primary amines typically appears as two bands (symmetric and asymmetric stretching).

Mass Spectrometry (MS) Data

Table 4: Key Mass-to-Charge Ratios (m/z) for **4-Pentylaniline** and Related Compounds (Electron Ionization).

Compound	Molecular Ion [M] ⁺	Base Peak	Other Key Fragments
Aniline	93	93	66, 65
4-Methylaniline	107	106	77, 51
4-Ethylaniline	121	106	77
4-Propylaniline	135	106	77
4-Butylaniline	149	106	77
4-Pentylaniline	163	106	77

Note: Fragmentation patterns can vary with instrumentation and conditions.

UV-Vis Spectral Data

Table 5: UV-Vis Absorption Maxima (λ_{max} , nm) for **4-Pentylaniline** and Related Compounds.

Compound	λ_{max} 1	λ_{max} 2	Solvent
Aniline	230	280	Ethanol[1]
4-Methylaniline	~235	~285	Ethanol
4-Ethylaniline	~238	~288	Ethanol
4-Propylaniline	~240	~290	Ethanol
4-Butylaniline	~242	~292	Ethanol
4-Pentylaniline	~245	~295	Ethanol

Note: λ_{max} values are estimates for the homologous series and can be influenced by the solvent.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and comparison of spectral data. Below are generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the aniline compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrument Parameters (1H NMR):
 - Spectrometer Frequency: 400 MHz or higher.
 - Pulse Sequence: A standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.

- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16, depending on sample concentration.
- Referencing: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer Frequency: 100 MHz or higher.
 - Pulse Sequence: A standard proton-decoupled pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 128 or more, as ^{13}C has a low natural abundance.
 - Referencing: TMS at 0.00 ppm or the solvent signal (e.g., CDCl_3 at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond, germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Acquire a background spectrum of the clean, empty ATR crystal.
 - Place a small drop of the liquid aniline sample directly onto the center of the ATR crystal.
 - Lower the press arm to ensure good contact between the sample and the crystal.
- Instrument Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .

- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Data Presentation: The spectrum is typically presented in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification prior to ionization, or by direct insertion probe.
- Ionization:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV is the standard energy to induce fragmentation and generate reproducible mass spectra.
- Mass Analysis:
 - Analyzer Type: Quadrupole, Time-of-Flight (TOF), or magnetic sector analyzer.
 - Mass Range: Scan a mass range appropriate for the compound, typically from m/z 40 to 300.
- Data Acquisition: The mass spectrum is generated by plotting the relative abundance of the detected ions as a function of their mass-to-charge ratio.

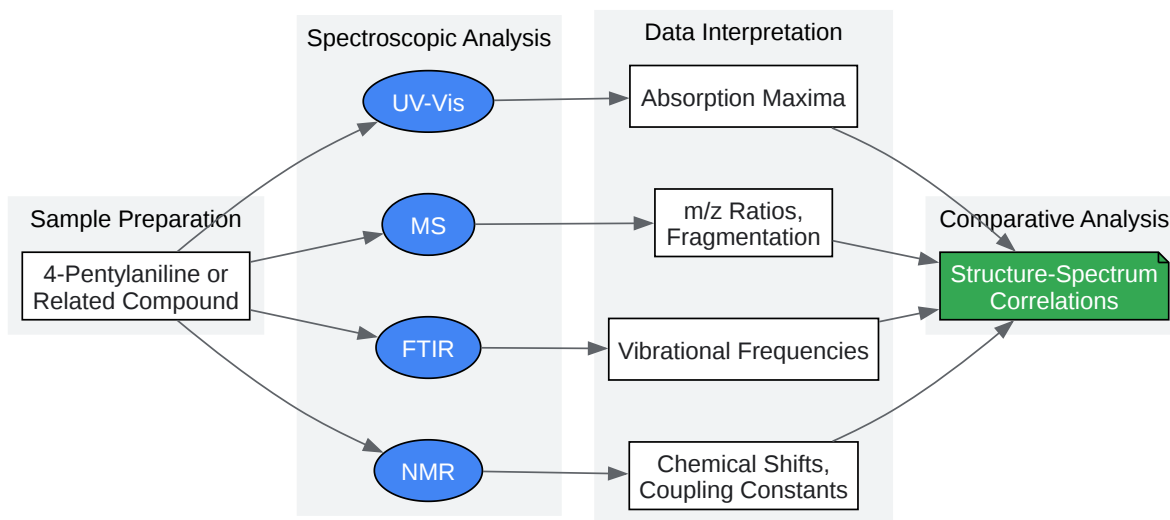
UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the aniline compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λ_{max} .
- Instrument Parameters:
 - Wavelength Range: Scan from approximately 200 nm to 400 nm.

- Blank Correction: Use a cuvette containing the pure solvent as a blank to zero the spectrophotometer.
- Cuvette: Use a quartz cuvette with a 1 cm path length.
- Data Acquisition: Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λ_{max}).

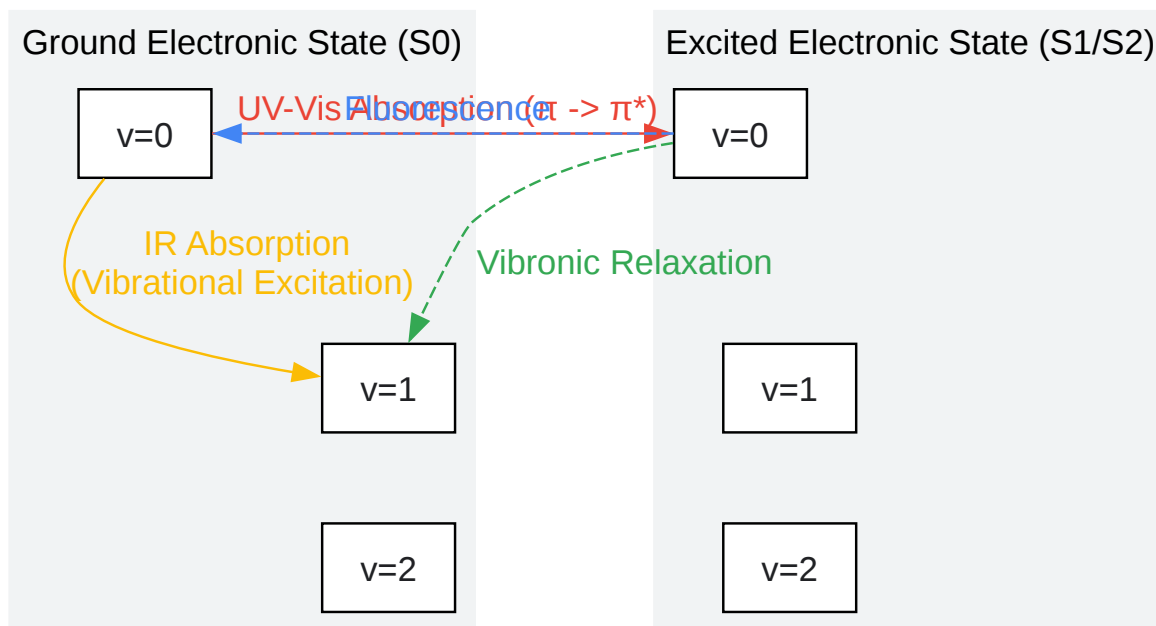
Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for spectral analysis and a conceptual pathway of spectroscopic transitions.



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Caption: Experimental workflow for the spectroscopic analysis of **4-pentylaniline**.



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References

- 1. Aniline (data page) - Wikipedia [en.wikipedia.org]
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